2-Methyl-1-butanethiol

Catalog No.
S1535354
CAS No.
1878-18-8
M.F
C5H12S
CH3(CH2)4SH
C5H12S
M. Wt
104.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-butanethiol

CAS Number

1878-18-8

Product Name

2-Methyl-1-butanethiol

IUPAC Name

2-methylbutane-1-thiol

Molecular Formula

C5H12S
CH3(CH2)4SH
C5H12S

Molecular Weight

104.22 g/mol

InChI

InChI=1S/C5H12S/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3

InChI Key

WGQKBCSACFQGQY-UHFFFAOYSA-N

SMILES

CCC(C)CS

Solubility

Solubility in water: none

Canonical SMILES

CCC(C)CS

Potential Anti-inflammatory Properties:

Limited research suggests that 2-Methyl-1-butanethiol might possess anti-inflammatory properties. A study published in "Bioscience, Biotechnology, and Biochemistry" explored the effects of various sulfur-containing compounds on macrophage activation, which plays a crucial role in inflammation. The study found that 2-Methyl-1-butanethiol exhibited some inhibitory effects on macrophage activation, suggesting its potential anti-inflammatory properties. However, further research is needed to confirm these findings and understand the underlying mechanisms [].

Use as a Flavouring Agent:

2-Methyl-1-butanethiol, with its characteristic sulfurous odor, is used in scientific research to investigate human odor perception and flavor preferences. Studies have employed it to understand the olfactory response to specific odorants and its influence on flavor perception [, ].

Applications in Food Science Research:

2-Methyl-1-butanethiol is a volatile compound found in various food products, contributing to their characteristic flavor profiles. Researchers utilize it in food science research to identify and characterize the volatile compounds responsible for the aroma and taste of specific foods. This knowledge aids in understanding flavor perception, food spoilage, and developing new flavoring strategies [].

2-Methyl-1-butanethiol, also known as 1-butanethiol, 2-methyl-, is an organic compound with the molecular formula C5H12SC_5H_{12}S and a CAS number of 1878-18-8. It is a colorless liquid with a strong, unpleasant odor reminiscent of skunk or garlic. This compound is classified as a thiol, characterized by the presence of a sulfhydryl group (-SH) attached to a carbon chain. Its structure consists of a butane backbone with a methyl group attached to the second carbon, which influences its physical and chemical properties significantly .

2-Methyl-1-butanethiol’s primary function is as a flavoring agent. The mechanism by which it interacts with taste receptors to produce flavor perception is not fully understood, but it is likely related to its volatile nature and interaction with olfactory receptors in the nose [].

2-Methyl-1-butanethio possesses a strong, unpleasant odor often described as skunky or cheesy []. It is classified as an irritant, causing irritation to the eyes, skin, and respiratory system upon contact or inhalation [].

  • Flammability: While specific flashpoint data is not publicly available, thiols are generally flammable liquids [].
  • Safety Precautions: Standard laboratory safety protocols for handling flammable and irritating chemicals should be followed when working with 2-Methyl-1-butanethiol [].
Typical of thiols. Key reactions include:

  • Oxidation: Thiols can be oxidized to form disulfides or sulfoxides. For example, 2-Methyl-1-butanethiol can be oxidized using hydrogen peroxide or other oxidizing agents to yield 2-methyl-1-butanedithiol.
  • Substitution Reactions: The thiol group can undergo nucleophilic substitution reactions, reacting with alkyl halides to form thioethers.
  • Condensation Reactions: It can react with aldehydes or ketones to form thioacetals, which are useful intermediates in organic synthesis .

Several methods exist for synthesizing 2-Methyl-1-butanethiol:

  • Alkylation of Thiols: This method involves the reaction of 1-bromobutane with lithium diorganocopper reagents.
  • Reduction of Thioesters: Thioesters can be reduced using lithium aluminum hydride to yield the corresponding thiols.
  • Hydrolysis of Thioketones: Thioketones can be hydrolyzed under acidic conditions to produce thiols .

2-Methyl-1-butanethiol has several applications across various industries:

  • Flavoring Agent: Its strong odor makes it useful in food flavoring and fragrance formulations.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: Due to its distinctive smell, it is often used in olfactory research and studies related to animal behavior .

Interaction studies involving 2-Methyl-1-butanethiol have primarily focused on its sensory effects and potential interactions with biological systems. Research indicates that this compound may influence olfactory receptors in animals, affecting their behavior and ecological interactions. Further studies are needed to explore its interactions at the molecular level and its potential effects on human health .

Several compounds share structural similarities with 2-Methyl-1-butanethiol. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-ButanethiolC4H10SC_4H_{10}SA simpler thiol with a less complex odor.
3-Methyl-1-butanethiolC5H12SC_5H_{12}SSimilar structure but different odor profile.
2-Methyl-2-butanethiolC5H12SC_5H_{12}SExhibits different reactivity due to position of methyl group.

Uniqueness: The unique positioning of the methyl group in 2-Methyl-1-butanethiol contributes to its distinctive odor profile and reactivity compared to similar compounds, making it particularly interesting for both industrial applications and biological studies .

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with disagreeable odou

XLogP3

2.2

Boiling Point

at 61.3kPa: 126.6 °C

Flash Point

18 °C

Vapor Density

Relative vapor density (air = 1): 3.6

Density

Relative density (water = 1): 0.84
0.842-0.847

Melting Point

-75.7 °C

GHS Hazard Statements

Aggregated GHS information provided by 1444 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (10.94%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (89.06%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 25 °C: 1.84

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1878-18-8
110-66-7

Wikipedia

2-methyl-1-butanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1-Butanethiol, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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